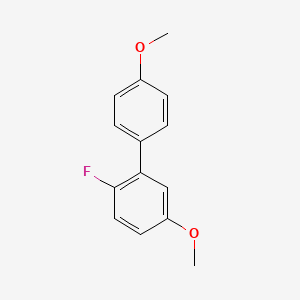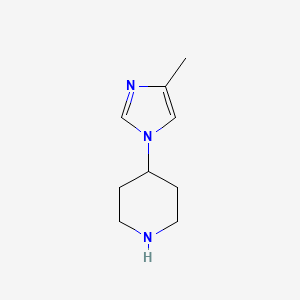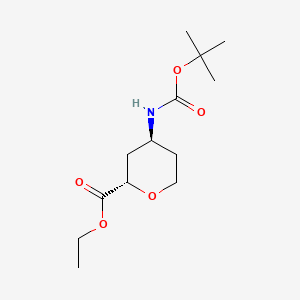
Ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate is a chemical compound with the molecular formula C15H27NO4. It is a derivative of tetrahydropyran and is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a carboxylate group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydropyran and tert-butoxycarbonyl-protected amino acids.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction, often using acid or base catalysts.
Introduction of the Ethyl Ester Group: The ethyl ester group is introduced through esterification reactions, typically using ethanol and a suitable acid catalyst.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl-protected amino group.
Final Coupling: The protected amino group is coupled with the tetrahydropyran ring to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
Ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
Ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and pathways involved in metabolic processes.
類似化合物との比較
Ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate can be compared with similar compounds such as:
Ethyl trans-4-(tert-butoxycarbonylamino)cyclohexane-1-carboxylate: This compound has a cyclohexane ring instead of a tetrahydropyran ring, leading to different chemical properties and reactivity.
Ethyl trans-4-(tert-butoxycarbonylamino)cyclopentane-1-carboxylate: The cyclopentane ring in this compound results in different steric and electronic effects compared to the tetrahydropyran ring.
Ethyl trans-4-(tert-butoxycarbonylamino)benzene-1-carboxylate: The presence of a benzene ring introduces aromaticity, affecting the compound’s stability and reactivity.
The uniqueness of this compound lies in its tetrahydropyran ring, which imparts specific steric and electronic properties, making it suitable for particular synthetic and research applications.
特性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
ethyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-5-17-11(15)10-8-9(6-7-18-10)14-12(16)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m0/s1 |
InChIキー |
RVAOHYTYUSUJEC-UWVGGRQHSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1C[C@H](CCO1)NC(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)C1CC(CCO1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate](/img/structure/B13900254.png)
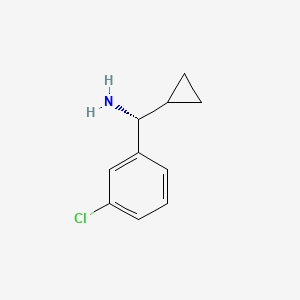

![[(4R)-4-fluoro-1,2-dimethyl-pyrrolidin-2-yl]methanol](/img/structure/B13900260.png)
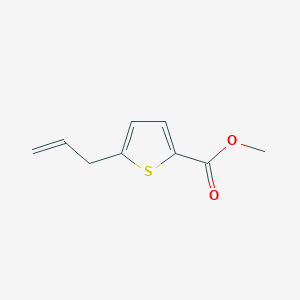
![Ethyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13900267.png)

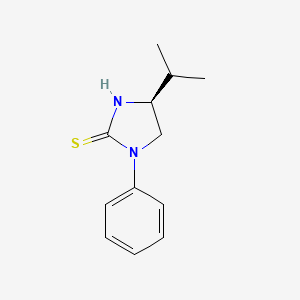
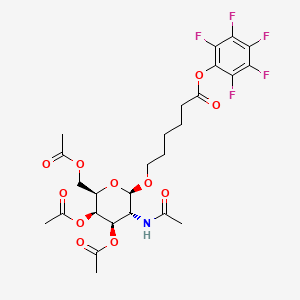
![Endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B13900280.png)
![Ethyl 4-amino-2-chloro-3-[2-(trimethylsilyl)ethynyl]benzoate](/img/structure/B13900285.png)
